2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid
Description
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid is an organic compound that belongs to the class of halogenated acetic acids This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a highly functionalized molecule
Properties
IUPAC Name |
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-7(8(12)13)6-4(10)2-1-3-5(6)11/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCBGRCKIFRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566855-97-7 | |
| Record name | 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Directed Halogenation of Phenylacetic Acid Derivatives
Directed ortho-metalation (DoM) enables precise introduction of halogens onto the phenyl ring. By protecting the acetic acid group as an ester (e.g., methyl or ethyl ester), the aryl ring becomes amenable to lithiation at specific positions. For instance, treatment with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate at the ortho position relative to the ester, which can subsequently react with electrophilic chlorine and fluorine sources. Sequential quenching with hexachloroethane and N-fluorobenzenesulfonimide (NFSI) yields the 2-chloro-6-fluorophenylacetic acid ester, which is hydrolyzed to the free acid using aqueous HCl or NaOH.
Key Reaction Conditions :
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Temperature: -78°C (lithiation), 0–25°C (electrophilic quenching).
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Solvents: Tetrahydrofuran (THF) or diethyl ether.
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Yield Range: 60–75% (over two steps).
Nitration-Reduction-Halogenation Sequences
Adapting methods from benzoic acid syntheses, phenylacetonitrile derivatives undergo nitration at the para position relative to the nitrile group. Subsequent bromination at the meta position (relative to nitro) introduces bromine, followed by catalytic hydrogenation to reduce the nitro group to an amine. Diazotization and Sandmeyer reaction replace the amine with chlorine, while fluorination is achieved via Balz-Schiemann reaction using tetrafluoroborate salts. Hydrolysis of the nitrile to carboxylic acid completes the sequence.
Example Protocol :
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Nitration : o-Fluorophenylacetonitrile + HNO₃/H₂SO₄ → 2-fluoro-5-nitrophenylacetonitrile.
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Bromination : NBS in DMF at 10°C → 3-bromo-2-fluoro-5-nitrophenylacetonitrile.
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Reduction : H₂/Pd-C → 3-bromo-2-fluoro-5-aminophenylacetonitrile.
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Diazotization/Chlorination : NaNO₂/HCl → 3-bromo-2-fluoro-5-chlorophenylacetonitrile.
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Hydrolysis : 6M HCl reflux → 2-(2-chloro-6-fluorophenyl)acetic acid.
Alpha-Bromination of 2-(2-Chloro-6-Fluorophenyl)Acetic Acid
Introducing bromine at the alpha position of the acetic acid side chain is critical for accessing the target compound. The Hell–Volhard–Zelinskii (HVZ) reaction and radical bromination are the most efficacious methods.
Hell–Volhard–Zelinskii Reaction
The HVZ reaction employs phosphorus tribromide (PBr₃) and bromine (Br₂) to brominate the alpha carbon of carboxylic acids. For 2-(2-chloro-6-fluorophenyl)acetic acid, this method achieves selective monobromination under controlled conditions:
Procedure :
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Dissolve 2-(2-chloro-6-fluorophenyl)acetic acid (1 equiv) in dry diethyl ether.
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Add PBr₃ (0.1 equiv) and Br₂ (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yield : 80–85%.
Advantages : High regioselectivity, minimal side products.
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical-initiated bromination offers an alternative pathway, particularly suitable for acid-sensitive substrates. Azobisisobutyronitrile (AIBN) generates radicals that abstract the alpha hydrogen, enabling NBS to deliver bromine:
Procedure :
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Dissolve 2-(2-chloro-6-fluorophenyl)acetic acid (1 equiv) in CCl₄.
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Add NBS (1.05 equiv) and AIBN (0.05 equiv).
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Reflux at 80°C for 6 hours.
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Filter and concentrate under reduced pressure.
Yield : 70–75%.
Limitations : Potential over-bromination requires careful stoichiometric control.
Comparative Analysis of Bromination Methods
| Method | Reagents | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| Hell–Volhard–Zelinskii | PBr₃, Br₂ | 0–25°C | 80–85% | High |
| Radical Bromination | NBS, AIBN | 80°C | 70–75% | Moderate |
The HVZ reaction outperforms radical bromination in yield and selectivity, albeit requiring stringent moisture control. Industrial-scale productions favor HVZ due to lower catalyst costs and scalability.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates cost-effective and environmentally benign protocols. Patent CN105646233A highlights the use of DMF as a solvent for bromination and chlorination, emphasizing its role in stabilizing intermediates and minimizing side reactions. Key adaptations for this compound include:
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Solvent Recycling : DMF recovery via distillation reduces waste.
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Catalyst Optimization : Palladium on carbon (Pd/C) for hydrogenation steps ensures high turnover numbers.
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Waste Management : Neutralization of HBr byproducts with NaOH generates NaBr, which is reclaimed for industrial applications.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Alpha-Bromination
During HVZ reactions, dibromination may occur if excess Br₂ is used. Kinetic control via slow reagent addition and temperature modulation suppresses this side reaction. Similarly, radical bromination with NBS risks aryl ring bromination unless the phenyl group is deactivated by electron-withdrawing substituents (Cl, F).
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 2-(2-chloro-6-fluorophenyl)acetic acid derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
Scientific Research Applications
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-(2-chloro-4-fluorophenyl)acetic acid
- 2-bromo-2-(2-chloro-5-fluorophenyl)acetic acid
- 2-bromo-2-(2-chloro-3-fluorophenyl)acetic acid
Uniqueness
2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms in specific positions can result in distinct properties compared to other similar compounds.
Biological Activity
2-Bromo-2-(2-chloro-6-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromo group, a chloro group, and a fluorine atom on a phenyl ring, which contribute to its chemical reactivity and biological interactions. The specific substitution pattern on the phenyl ring is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The halogen substituents can enhance the binding affinity to enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 8 | Moderate |
| Staphylococcus aureus | 4 | High |
| Candida albicans | 16 | Low |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Significant inhibition |
| A549 (Lung Cancer) | 15 | Moderate inhibition |
| HeLa (Cervical Cancer) | 12 | Significant inhibition |
These findings indicate that the compound could be a candidate for further development as an anticancer drug.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against clinical isolates of Candida species. The compound demonstrated fungicidal activity at concentrations as low as 32 µg/mL against resistant strains, highlighting its potential in treating fungal infections . -
Anticancer Research :
In another investigation, the compound was tested on MCF-7 cells, where it induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed that it activates apoptotic pathways, making it a promising candidate for breast cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid?
The compound is typically synthesized via bromination of the parent phenylacetic acid derivative. A common approach involves:
- Electrophilic substitution : Bromination at the α-carbon using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C) to avoid over-bromination.
- Halogenation optimization : Substituted phenylacetic acids with chloro and fluoro groups require careful steric and electronic modulation. For example, the 2-chloro-6-fluorophenyl group directs bromination to the α-position due to its electron-withdrawing effects .
- Purification : Crystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy :
- ¹H NMR : Signals at δ 7.4–7.6 ppm (aromatic protons) and δ 5.2 ppm (α-proton adjacent to Br) confirm substitution patterns .
- ¹³C NMR : Peaks at δ 170 ppm (carboxylic acid) and δ 45–50 ppm (quaternary carbon bearing Br) validate the structure .
- X-ray crystallography : Resolves steric effects of the 2-chloro-6-fluorophenyl group, showing dihedral angles of 85–90° between the phenyl ring and acetic acid moiety .
- FT-IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 650–700 cm⁻¹ (C-Br stretch) .
Q. How does the halogen substitution pattern influence its reactivity?
- Electron-withdrawing effects : The 2-chloro-6-fluorophenyl group enhances the acidity of the α-proton (pKa ~2.5), facilitating nucleophilic substitution at the α-carbon .
- Steric hindrance : The ortho-chloro and para-fluoro substituents reduce rotational freedom, impacting coupling reactions (e.g., Suzuki-Miyaura) .
- Redox stability : Bromine at the α-position increases susceptibility to radical-mediated degradation, requiring inert atmospheres (N₂/Ar) during storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in catalytic reactions?
- DFT calculations : Optimize transition states for bromine displacement reactions. For example, the activation energy for SN₂ displacement by amines is ~25 kcal/mol, correlating with experimental yields .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes), where the 2-chloro-6-fluorophenyl group shows affinity for hydrophobic pockets in COX-2 inhibitors .
- Solvent effects : COSMO-RS simulations reveal higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to water (logP ~2.8) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Case example : Discrepancies in bond lengths (C-Br: 1.93 Å crystallographic vs. 1.89 Å DFT-predicted) arise from crystal packing forces. Validate via:
- Temperature-dependent XRD : Measure thermal ellipsoids to assess dynamic disorder .
- Solid-state NMR : Compare chemical shifts with solution-phase data to identify lattice effects .
- Multi-technique validation : Cross-reference IR, Raman, and XRD data to reconcile electronic vs. structural anomalies .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Lead optimization : The α-bromo group enables facile derivatization into:
- Amides : React with primary amines (e.g., methylamine) to form bioactive analogs targeting kinase inhibition .
- Ethers : Alkylation with alcohols produces prodrugs with enhanced bioavailability .
- SAR studies : Fluorine at the 6-position improves metabolic stability (t₁/₂ >6h in hepatic microsomes), while chlorine enhances target binding (IC₅₀ ~50 nM for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
